2-Propenoic acid, 3-(2-piperazinyl)-
Description
2-Propenoic acid, 3-(2-piperazinyl)-, is an α,β-unsaturated carboxylic acid derivative characterized by a piperazinyl substituent at the β-position. Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms, confers unique physicochemical and biological properties to this compound.
Properties
CAS No. |
14465-82-8 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Synonyms |
2-Propenoic acid, 3-(2-piperazinyl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of 2-Propenoic Acid Derivatives
Physicochemical Properties
- Solubility: The piperazinyl group in 2-propenoic acid, 3-(2-piperazinyl)-, enhances water solubility compared to purely aromatic derivatives (e.g., o-methoxycinnamic acid) due to protonation at physiological pH . Esters like ethyl acrylate exhibit low polarity and higher volatility .
- Reactivity : The α,β-unsaturated system in all derivatives enables conjugate addition. However, steric hindrance in bulky derivatives (e.g., 3-(2-naphthalenyl)-3-phenyl-) reduces reactivity compared to the piperazinyl analog .
- Acidity : The carboxylic acid group in urocanic acid (pKa ~4.5) is more acidic than the piperazinyl derivative due to resonance stabilization, whereas ester derivatives lack acidity entirely .
Metabolic and Pharmacokinetic Behavior
- Microbial Metabolism: Propenoic acid derivatives with aromatic substituents (e.g., 3-(3′-hydroxyphenyl)propionic acid) undergo gut microbiota-mediated dehydroxylation and hydrogenation to yield phenolic acids, as seen in flavonoid catabolism . Piperazinyl derivatives may resist dehydroxylation but could undergo phase II conjugation (glucuronidation/sulfation) .
- Toxicity: Esters like allyl propanoate () are associated with irritancy due to their volatility, whereas urocanic acid is endogenous and generally non-toxic .
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